2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 3-position and a cyclopropanecarboxylate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with phenylacetic acid under acidic conditions, followed by cyclization.
Esterification: The chromen derivative is then esterified with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Halogenated, nitrated, or sulfonated chromen derivatives.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-3-phenyl-2H-chromen-7-yl acetate
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester group, which imparts distinct chemical and biological properties compared to other chromen derivatives. This structural feature may enhance its stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODVZMTCIGPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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